methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methoxyphenyl group at position 5, a carboxamide linkage to a 1-methyl-3-phenylpyrazole moiety at position 2, and a methyl ester at position 2. This structure combines aromatic, hydrogen-bonding, and ester functional groups, making it a candidate for pharmaceutical or materials science applications.
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-27-17(13-16(26-27)14-9-5-4-6-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-11-7-8-12-18(15)30-2/h4-13H,1-3H3,(H,24,25,28) |
InChI Key |
GVXAWVLPOHJKQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 396.46 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole and pyrazole moieties are known for their ability to interact with enzymes and receptors, leading to several pharmacological effects.
Target Enzymes and Receptors
- Aromatase Inhibition: The compound may inhibit aromatase, an enzyme crucial for estrogen biosynthesis. This inhibition can influence hormonal pathways, potentially benefiting conditions like hormone-sensitive cancers.
- Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, reducing cytokine production.
Anticancer Activity
Research indicates that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HeLa (Cervical Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 |
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Antioxidant Activity
In vitro assays have demonstrated that this compound exhibits significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Study on Anticancer Efficacy: A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for anticancer activity. The results indicated that this compound displayed notable cytotoxicity against multiple cancer cell lines, supporting its potential as an anticancer agent .
- Antimicrobial Studies: Research conducted by the West African Journal of Medicine highlighted the antimicrobial properties of thiazole derivatives, including our compound of interest. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
- Pharmacokinetic Analysis: A pharmacokinetic study indicated favorable absorption and distribution characteristics for this compound, suggesting potential for therapeutic use .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions that incorporate key functional groups. The compound can be synthesized through a combination of thiazole chemistry and pyrazole derivatives, which are known for their biological activity.
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): Used to confirm the structure by identifying the chemical environment of hydrogen and carbon atoms.
- Mass Spectrometry (MS): Provides molecular weight confirmation and structural insights.
- X-ray Crystallography: Offers detailed information about the molecular geometry and arrangement in the solid state.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, pyrazole derivatives have been reported to exhibit cytotoxic effects on colorectal cancer cells, indicating a potential for further development in cancer therapeutics .
Antimicrobial Properties
The thiazole moiety is known for its antibacterial activity. Studies have demonstrated that derivatives of thiazoles possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the methoxyphenyl group enhances this activity, making compounds like this compound potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Research indicates that thiazole derivatives can act as inhibitors of inflammatory pathways. The compound's structure suggests it may interact with enzymes involved in inflammation, such as lipoxygenases. In silico studies have pointed towards its potential as a 5-lipoxygenase inhibitor, which could lead to novel anti-inflammatory therapies .
Material Science Applications
Beyond biological applications, this compound may also find uses in material sciences. Its unique chemical structure allows for potential applications in:
- Organic Electronics: As an organic semiconductor due to its π-conjugated system.
- Photovoltaic Devices: Potential use in solar cells where organic compounds are utilized for light absorption and charge transport.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of pyrazole derivatives similar to this compound against various human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that modifications to the pyrazole ring can enhance anticancer activity.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, compounds with thiazole structures were tested against multiple bacterial strains. The results showed that modifications similar to those present in this compound led to improved antimicrobial activity compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares a thiazole-pyrazole backbone with several analogs described in the evidence. Key structural variations include:
- Substituents on aromatic rings: The 2-methoxyphenyl group distinguishes it from compounds like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (), which features 4-chloro- and 4-fluorophenyl substituents.
- Ester vs.
Crystallographic and Conformational Analysis
- Planarity and packing : The target compound’s pyrazole-thiazole core is likely planar, as seen in analogs (). However, substituents like the 2-methoxyphenyl group may introduce steric hindrance, causing deviations from planarity (e.g., perpendicular orientation of fluorophenyl groups in ) .
- The carboxamide and ester groups in the target molecule could form intermolecular H-bonds, influencing melting points or solubility .
Physicochemical Properties
A comparison of key properties is summarized below:
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
